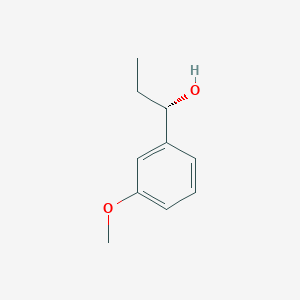

(S)-1-(3-Methoxyphenyl)-1-propanol

Description

(S)-1-(3-Methoxyphenyl)-1-propanol is a chiral secondary alcohol featuring a 3-methoxyphenyl group attached to a propanol backbone. This compound is of significant interest in pharmaceutical synthesis, particularly as a precursor or intermediate in the production of enantiomerically pure drugs. For instance, its structural analog, (S)-1-(3-Methoxyphenyl)ethylamine (3MPEA), is a key intermediate in the synthesis of rivastigmine, a therapeutic agent for Alzheimer’s disease . The synthesis of such compounds often employs biocatalytic methods, such as amine transaminase (ATA)-catalyzed reactions, followed by crystallization to achieve high enantiomeric purity . The stereochemical integrity of the (S)-enantiomer is critical for biological activity, as even minor structural deviations can drastically alter pharmacological efficacy.

Properties

CAS No. |

134677-28-4 |

|---|---|

Molecular Formula |

C10H14O2 |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

(1S)-1-(3-methoxyphenyl)propan-1-ol |

InChI |

InChI=1S/C10H14O2/c1-3-10(11)8-5-4-6-9(7-8)12-2/h4-7,10-11H,3H2,1-2H3/t10-/m0/s1 |

InChI Key |

OTBXPRJLIYBQHF-JTQLQIEISA-N |

SMILES |

CCC(C1=CC(=CC=C1)OC)O |

Isomeric SMILES |

CC[C@@H](C1=CC(=CC=C1)OC)O |

Canonical SMILES |

CCC(C1=CC(=CC=C1)OC)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Enantiomers

The following table summarizes structurally related compounds and their distinguishing features:

Key Observations:

- Enantiomeric Differences : The (R)-enantiomer of 1-(3-Methoxyphenyl)propan-1-amine exhibits 95% structural similarity to the (S)-form but may display divergent receptor-binding profiles due to chiral recognition in biological systems .

- Functional Group Variations: Replacing the propanol group with an amine (e.g., 3MPEA) or adding methoxy substituents (e.g., 3,5-dimethoxy derivative) alters hydrogen-bonding capacity, solubility, and metabolic stability .

- Pharmacological Implications: Cyclohexanol-based analogs, such as tramadol impurities, demonstrate how structural modifications (e.g., dimethylaminomethyl groups) can introduce unintended biological activity or toxicity .

Physicochemical Properties

- Density and Solubility: (S)-(+)-1-Methoxy-2-propanol (d = 0.92 g/cm³) and (S)-(+)-2-Methoxypropanol (d = 0.938 g/cm³) exhibit minor density variations due to positional isomerism, impacting their suitability in specific solvent systems .

- Salt Forms : Hydrochloride salts (e.g., (R)-1-(3-Methoxyphenyl)propan-1-amine HCl) enhance water solubility compared to free bases, critical for formulation stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.